molecular formula C10H14FNO B13282715 1-(4-Fluorophenyl)-1-methoxypropan-2-amine

1-(4-Fluorophenyl)-1-methoxypropan-2-amine

Cat. No.: B13282715
M. Wt: 183.22 g/mol
InChI Key: RRQYHMOOYYTCQG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1-methoxypropan-2-amine is an organic compound that features a fluorine atom attached to a phenyl ring, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1-methoxypropan-2-amine typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1-methoxypropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-1-methoxypropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1-methoxypropan-2-amine involves its interaction with specific molecular targets. It may act on neurotransmitter systems or other cellular pathways, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with receptors or enzymes involved in signal transduction .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-methoxyethanamine
  • 1-(4-Fluorophenyl)-1-ethoxypropan-2-amine
  • 1-(4-Fluorophenyl)-1-methoxybutan-2-amine

Comparison: 1-(4-Fluorophenyl)-1-methoxypropan-2-amine is unique due to its specific structural features, such as the position of the methoxy group and the length of the carbon chain.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-methoxypropan-2-amine

InChI

InChI=1S/C10H14FNO/c1-7(12)10(13-2)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3

InChI Key

RRQYHMOOYYTCQG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)OC)N

Origin of Product

United States

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